2-[3-(BENZYLSULFANYL)-1H-1,2,4-TRIAZOL-5-YL]-8-CYCLOPROPYL-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE
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Overview
Description
2-[3-(BENZYLSULFANYL)-1H-1,2,4-TRIAZOL-5-YL]-8-CYCLOPROPYL-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE is a complex organic compound that features a unique combination of triazole, pyrido, and naphthyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(BENZYLSULFANYL)-1H-1,2,4-TRIAZOL-5-YL]-8-CYCLOPROPYL-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE typically involves multi-step organic reactions The initial step often includes the formation of the triazole ring through cyclization reactions involving hydrazine derivatives and carbon disulfide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[3-(BENZYLSULFANYL)-1H-1,2,4-TRIAZOL-5-YL]-8-CYCLOPROPYL-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylsulfanyl group, where nucleophiles like amines or thiols can replace the benzyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[3-(BENZYLSULFANYL)-1H-1,2,4-TRIAZOL-5-YL]-8-CYCLOPROPYL-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.
Materials Science: It is explored for use in the development of novel materials with specific electronic or optical properties.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-[3-(BENZYLSULFANYL)-1H-1,2,4-TRIAZOL-5-YL]-8-CYCLOPROPYL-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The triazole and naphthyridine moieties can interact with biological macromolecules, leading to the disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-(BENZYLSULFANYL)-1H-1,2,4-TRIAZOLE: Shares the triazole and benzylsulfanyl groups but lacks the pyrido and naphthyridine moieties.
8-CYCLOPROPYL-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE: Contains the pyrido and naphthyridine moieties but lacks the triazole and benzylsulfanyl groups.
Uniqueness
2-[3-(BENZYLSULFANYL)-1H-1,2,4-TRIAZOL-5-YL]-8-CYCLOPROPYL-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE is unique due to its combination of triazole, pyrido, and naphthyridine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a compound of significant interest.
Properties
IUPAC Name |
2-(3-benzylsulfanyl-1H-1,2,4-triazol-5-yl)-8-cyclopropylpyrido[4,3-b][1,6]naphthyridine-1,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N6O2S/c30-20-16-12-17-19(24-18(16)8-10-28(20)15-6-7-15)9-11-29(21(17)31)22-25-23(27-26-22)32-13-14-4-2-1-3-5-14/h1-5,8-12,15H,6-7,13H2,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGGBXGKCJXWNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CC3=C(C2=O)C=C4C(=N3)C=CN(C4=O)C5=NC(=NN5)SCC6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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